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molecular formula C6H5ClN4 B1298276 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7197-01-5

6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1298276
M. Wt: 168.58 g/mol
InChI Key: NHLQOVMOYMLRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884104B2

Procedure details

To a stirred solution of 1.0 g (6.7 mmol) of 3,6-dichloropyridazine in 5 mL of butanol was added 500 mg (6.7 mmol) of acetic hydrazide and the resulting solution was stirred under nitrogen at reflux for 24 h. The reaction mixture was then cooled to ambient temperature, filtered, and the resulting precipitate washed with ethyl acetate and methanol. The combined filtrate and washings were concentrated and dissolved in 250 mL of 10:1 chloroform/methanol then washed with saturated aqueous brine (2×100 mL). The organic phase was then dried over magnesium sulfate, filtered, and evaporated in vacuo to yield a yellow solid. The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 80% ethyl acetate/hexanes gradient) to give the title compound as a brown crystalline solid. LC/MS 169.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[C:9]([NH:12][NH2:13])(=O)[CH3:10]>C(O)CCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:9]([CH3:10])=[N:12][N:13]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resulting precipitate washed with ethyl acetate and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 250 mL of 10:1 chloroform/methanol
WASH
Type
WASH
Details
then washed with saturated aqueous brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 80% ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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